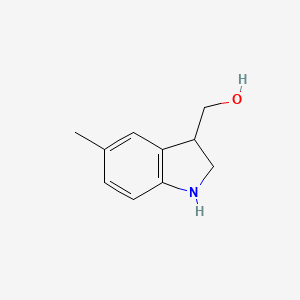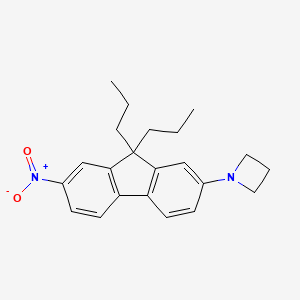
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol is an organic compound with the molecular formula C16H20O2 It is a derivative of anthracene, characterized by the presence of an ethyl group and two hydroxyl groups on the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol typically involves the hydrogenation of 6-ethyl-9,10-anthraquinone. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure the selective reduction of the anthraquinone to the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-9,10-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 6-Ethyl-9,10-anthraquinone
Reduction: 6-Ethyl-1,2,3,4,9,10-hexahydroanthracene
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Ethyl-9,10-anthraquinone
- 2-Ethyl-5,6,7,8-tetrahydroanthraquinone
Uniqueness
6-Ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol is unique due to its specific structural features, including the presence of an ethyl group and two hydroxyl groups on the anthracene ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93913-90-7 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
6-ethyl-1,2,3,4,9,10-hexahydroanthracene-9,10-diol |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9,15-18H,2-6H2,1H3 |
Clave InChI |
COAADRANZRRWBX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C(C3=C(C2O)CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


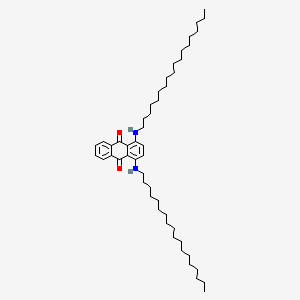
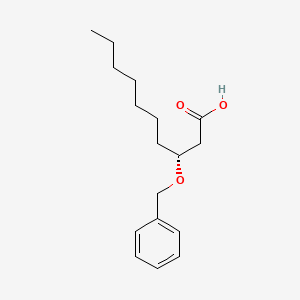
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)

![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
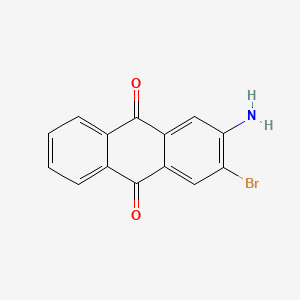
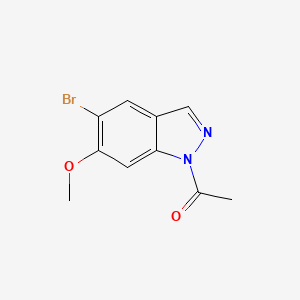
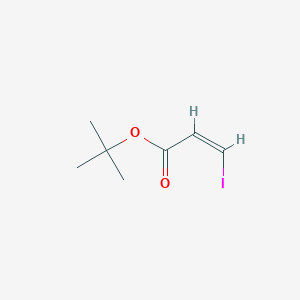
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
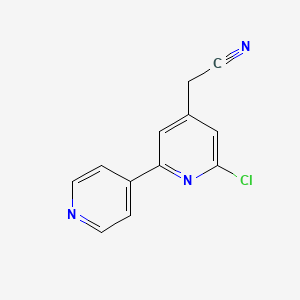

![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)
